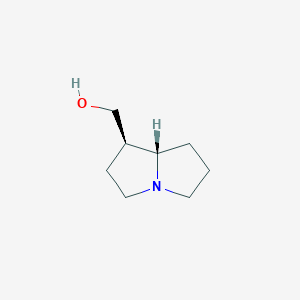
Trachelanthamidine
概要
説明
Trachelanthamidine is a pyrrolizidine alkaloid with the molecular formula C8H15NO. It is a naturally occurring compound found in various species of the Boraginaceae family, such as the genus Amsinckia and Echium . Pyrrolizidine alkaloids are known for their complex structures and biological activities, often serving as defense mechanisms in plants against herbivores .
科学的研究の応用
Trachelanthamidine has several scientific research applications:
Chemistry: It is used as a model compound in the study of pyrrolizidine alkaloids and their synthesis.
Biology: this compound is studied for its role in plant defense mechanisms and its interactions with herbivores.
Medicine: Research is ongoing to explore its potential medicinal properties, including its effects on human health and its potential use in drug development.
作用機序
Target of Action
Trachelanthamidine is a type of pyrrolizidine alkaloid . Alkaloids are nitrogen-containing secondary metabolites present in the plant kingdom . These compounds possess low molecular weight structures and provide defense against herbivores and pathogens that are harmful to the plants . .
Mode of Action
It is known that pyrrolizidine alkaloids, the class of compounds to which this compound belongs, have diverse biological activities . They can interact with various biological targets, leading to a range of effects. More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
This compound is synthesized from putrescine and spermidine via homospermidine . In this pathway, homospermidine is further processed by a beta-hydroxyethylhydrazine sensitive diamine oxidase
Result of Action
It is known that pyrrolizidine alkaloids can have toxic effects . More research is needed to understand the specific effects of this compound.
生化学分析
Biochemical Properties
Trachelanthamidine, like other alkaloids, is obtained from amino acids or from the transamination process and serves as secondary metabolites . These compounds possess low molecular weight structures and provide defense against the herbivores and pathogens that are harmful to the plants .
Cellular Effects
They pose a serious threat to the health of humans since they are known contaminants of foods including grain, milk, honey, and eggs, as well as plant derived pharmaceuticals and food supplements .
Molecular Mechanism
Alkaloids typically exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions: Trachelanthamidine can be synthesized through several methods. One notable method involves the synthesis from L-prolinol using olefin cyclisation initiated by an α-thiocarbocation as the key step . Another method involves the use of lithium aluminium tetrahydride in tetrahydrofuran, followed by heating for 12 hours . Additionally, a single electron transfer reaction of 2-(2-acetoxyethenyl)-N-(trichloroacetyl)pyrrolidine in boiling 1,4-dimethylpiperazine has been reported .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specific applications and the complexity of its synthesis. the methods mentioned above can be scaled up for larger production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions: Trachelanthamidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
類似化合物との比較
- Retronecine
- Supinidine
- Heliotridane
- Pseudoheliotridane
- Isoretronecanol
特性
IUPAC Name |
[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-6-7-3-5-9-4-1-2-8(7)9/h7-8,10H,1-6H2/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFDEIYZIAVXHE-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCN2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](CCN2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318955 | |
| Record name | (-)-Trachelanthamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
526-64-7 | |
| Record name | (-)-Trachelanthamidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=526-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trachelanthamidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Trachelanthamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRACHELANTHAMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G32020EJYI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trachelanthamidine?
A1: this compound has a molecular formula of C8H15NO and a molecular weight of 141.21 g/mol.
Q2: Which plants are known to produce this compound?
A2: this compound has been isolated from several plant species, including Heliotropium curassavicum [], Senecio isatideus [], Cynoglossum officinale [], Planchonella thyrsoidea [], Planchonella anteridifera [], and Eupatorium maculatum [].
Q3: What is the role of this compound in pyrrolizidine alkaloid biosynthesis?
A3: this compound serves as a crucial intermediate in the biosynthesis of certain pyrrolizidine alkaloids. Research using radiolabeled precursors demonstrated that this compound is incorporated more efficiently into retronecine in Senecio isatideus compared to its diastereomer, isoretronecanol [, , ]. This suggests that this compound lies on the main biosynthetic pathway to retronecine in this species.
Q4: How does the biosynthesis of this compound and isoretronecanol differ?
A4: Evidence suggests that the biosynthetic pathways to this compound and isoretronecanol diverge before the formation of these 1-hydroxymethylpyrrolizidines [, ]. This divergence likely occurs during the cyclization of an immonium ion, leading to the formation of distinct 1-formylpyrrolizidines, which are further reduced to yield this compound and isoretronecanol.
Q5: What insights have isotope labeling studies provided into the biosynthesis of retronecine from this compound?
A5: Feeding experiments using [3,5-14C]this compound in Senecio riddellii resulted in the formation of riddelliine, a pyrrolizidine alkaloid, with the 14C label specifically located in its retronecine moiety [, ]. This confirmed the incorporation of this compound into the retronecine structure. Further degradation of the labeled retronecine and analysis of the β-alanine portion revealed labeling patterns consistent with specific incorporation at the expected positions []. These findings strongly support the role of this compound as a key precursor in retronecine biosynthesis.
Q6: What are some of the key synthetic strategies employed in the synthesis of this compound?
A6: Several synthetic routes have been developed to access this compound, showcasing the versatility of organic chemistry methodologies. Some notable approaches include:
Q7: Why are there so many different synthetic approaches to this compound?
A7: The diverse array of synthetic routes developed for this compound highlights its significance as a synthetic target and underscores the creativity within the synthetic organic chemistry community. Each approach offers unique advantages and limitations, with some prioritizing stereoselectivity, while others focus on overall yield or readily available starting materials. The ongoing development of new synthetic methodologies continues to provide increasingly efficient and elegant solutions for accessing this intriguing natural product.
Q8: What is the significance of asymmetric synthesis in the context of this compound?
A8: this compound, like many alkaloids, is chiral, meaning it exists as two non-superimposable mirror image isomers (enantiomers). These enantiomers often exhibit different biological activities. Therefore, asymmetric synthesis, which allows for the selective synthesis of a single enantiomer, is crucial for preparing enantiomerically pure this compound for biological evaluation and potential medicinal chemistry applications.
Q9: How has the biogenetic pathway of this compound inspired synthetic strategies?
A9: Understanding the biosynthesis of this compound has inspired the development of biomimetic synthetic strategies. For example, a synthesis mimicking the likely biosynthetic pathway from homospermidine has been reported []. Such biogenetically patterned approaches often offer efficient and elegant routes to complex natural products.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

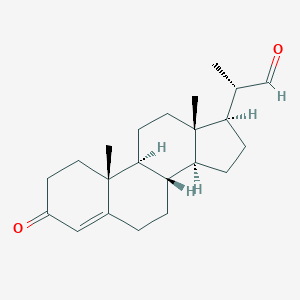
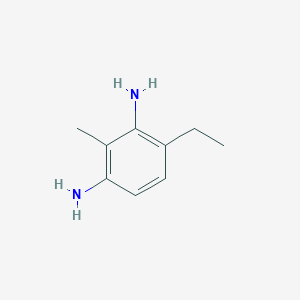
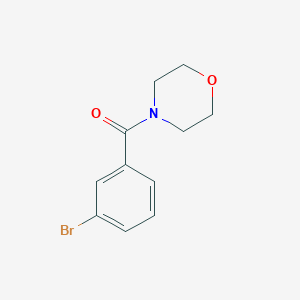
![(3R)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B129550.png)
![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid](/img/structure/B129554.png)
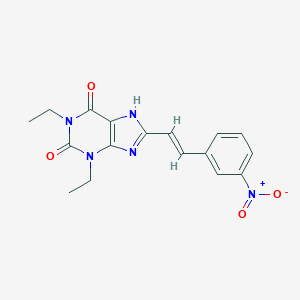
![1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione](/img/structure/B129559.png)
![3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B129560.png)





amino]methyl]-3-nitro-4-(phenylmethoxy)benzenemethanol](/img/structure/B129594.png)
